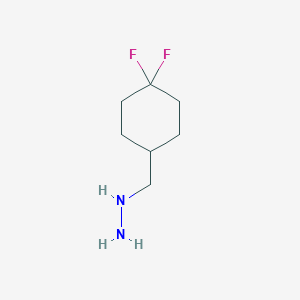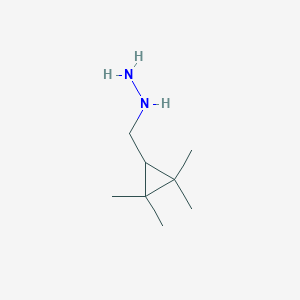
((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol It is characterized by a cyclopropyl ring substituted with four methyl groups, making it a highly sterically hindered molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine typically involves the reaction of ((2,2,3,3-Tetramethylcyclopropyl)methyl)amine with hydrazine. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the desired product. The reaction can be represented as follows:
((2,2,3,3-Tetramethylcyclopropyl)methyl)amine+Hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards.
化学反应分析
Types of Reactions
((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of steric hindrance on biological activity. Its highly substituted cyclopropyl ring can provide insights into the interactions between small molecules and biological targets.
Medicine
While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable component in the development of new industrial products.
作用机制
The mechanism of action of ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine is not well-understood. it is likely that its effects are mediated through interactions with specific molecular targets and pathways. The steric hindrance provided by the cyclopropyl ring may influence its binding to biological targets, affecting its overall activity.
相似化合物的比较
Similar Compounds
((2,2,3,3-Tetramethylcyclopropyl)methyl)amine: A precursor to ((2,2,3,3-Tetramethylcyclopropyl)methyl)hydrazine, with similar structural features.
Cyclopropylamine: A simpler analog with a cyclopropyl ring, but without the additional methyl groups.
Hydrazine: A basic hydrazine compound, lacking the cyclopropyl ring and methyl substitutions.
Uniqueness
This compound is unique due to its highly substituted cyclopropyl ring, which provides significant steric hindrance. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.
属性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC 名称 |
(2,2,3,3-tetramethylcyclopropyl)methylhydrazine |
InChI |
InChI=1S/C8H18N2/c1-7(2)6(5-10-9)8(7,3)4/h6,10H,5,9H2,1-4H3 |
InChI 键 |
CPESNSJNYBIPHB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C)C)CNN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
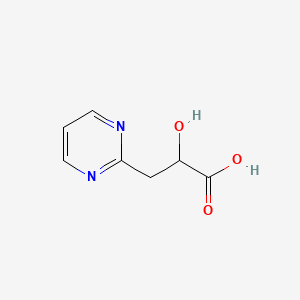
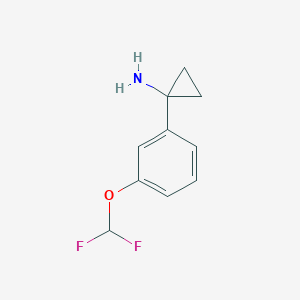
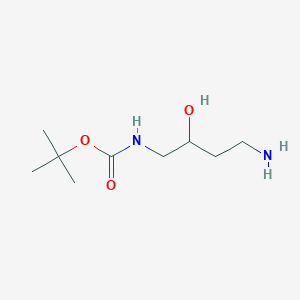
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
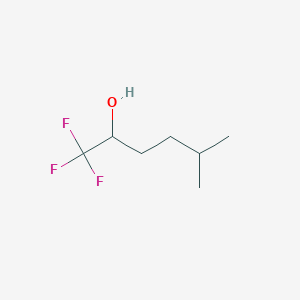
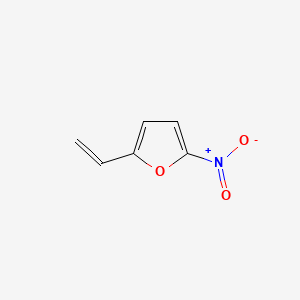
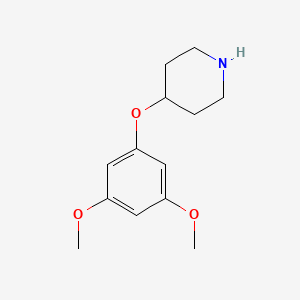
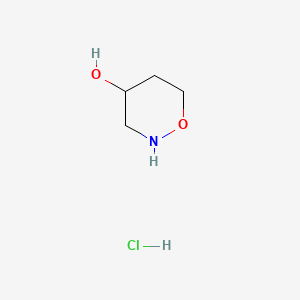

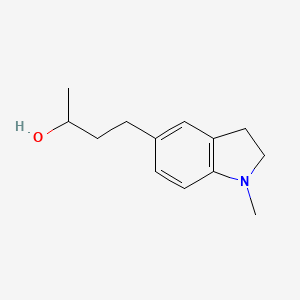

![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
